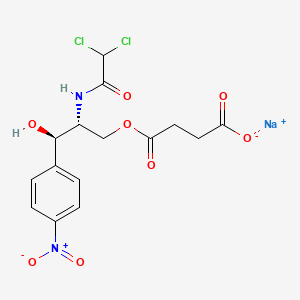
Chloramphenicol succinate (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloramphenicol succinate (sodium) is a broad-spectrum antibiotic agent used for the treatment of acute and severe infections caused by susceptible bacterial strains . It is an ester prodrug of chloramphenicol, which means it is converted into the active form, chloramphenicol, in the body . Chloramphenicol succinate (sodium) was granted FDA approval on February 20, 1959 .
準備方法
Chloramphenicol succinate (sodium) is synthesized using succinic anhydride and chloramphenicol as raw materials. The esterification reaction is catalyzed by organic amine, resulting in the formation of chloramphenicol succinate . The product is then refined to obtain a high-purity compound . Industrial production methods involve the preparation of chloramphenicol sodium succinate for injection, which is freeze-dried in vials .
化学反応の分析
Chloramphenicol succinate (sodium) undergoes various chemical reactions, including hydrolysis, which converts it into the active chloramphenicol . It is also involved in substitution reactions where the succinate group is replaced by other functional groups. Common reagents used in these reactions include sodium hydroxide and other bases . The major product formed from these reactions is chloramphenicol, which is the active antibiotic form .
科学的研究の応用
Chloramphenicol succinate (sodium) has a wide range of scientific research applications. In chemistry, it is used as a selection agent for transformed cells containing chloramphenicol resistance genes . In biology, it is used for bacterial selection in molecular biology applications . In medicine, it is used to treat serious bacterial infections where less dangerous drugs are ineffective or contraindicated . In industry, it is used in the production of various pharmaceutical formulations .
作用機序
Chloramphenicol succinate (sodium) is hydrolyzed into the active chloramphenicol in the body . Chloramphenicol binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of bacterial ribosomes, preventing translation and inhibiting protein synthesis . This action stops bacterial growth and exerts its antibiotic effects .
類似化合物との比較
Chloramphenicol succinate (sodium) is similar to other broad-spectrum antibiotics such as tetracycline and erythromycin . it is unique in its ability to bind to the 23S rRNA of the 50S ribosomal subunit, which is different from the binding sites of other antibiotics . Similar compounds include chloramphenicol, tetracycline, erythromycin, and streptomycin .
特性
分子式 |
C15H15Cl2N2NaO8 |
|---|---|
分子量 |
445.2 g/mol |
IUPAC名 |
sodium;4-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate |
InChI |
InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/q;+1/p-1/t10-,13-;/m1./s1 |
InChIキー |
RPLOPBHEZLFENN-HTMVYDOJSA-M |
異性体SMILES |
C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] |
正規SMILES |
C1=CC(=CC=C1C(C(COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


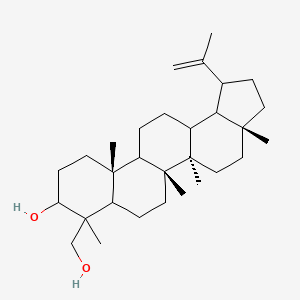
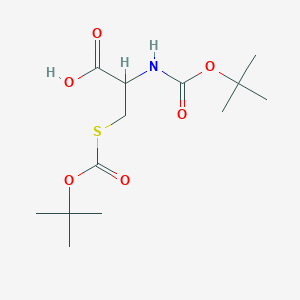
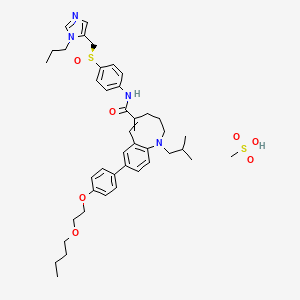
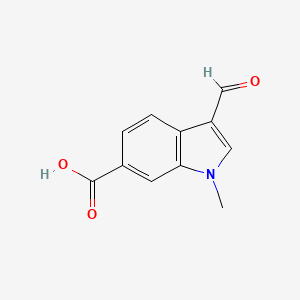
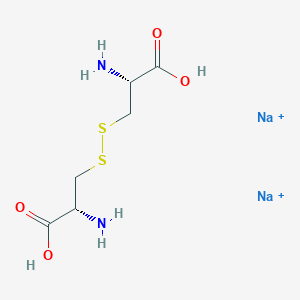

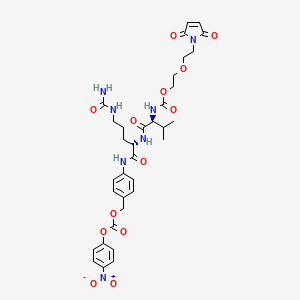
![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)
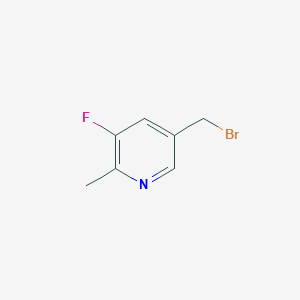
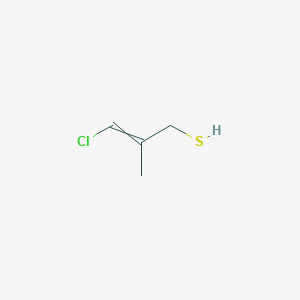


![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)
